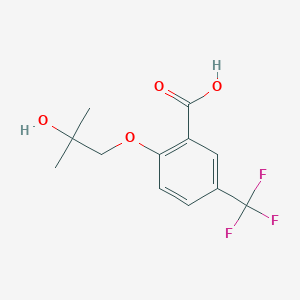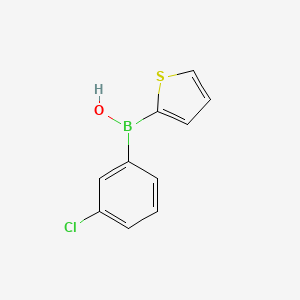
(3-Chlorophenyl)thiophen-2-ylborinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)thiophen-2-ylborinic acid is an organoboron compound that features a borinic acid functional group attached to a 3-chlorophenyl and a thiophen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)thiophen-2-ylborinic acid typically involves the reaction of 3-chlorophenylboronic acid with thiophene-2-boronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling, which employs a palladium catalyst and a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production methods for borinic acids, including this compound, often involve the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Chlorophenyl)thiophen-2-ylborinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted borinic acid derivatives.
Scientific Research Applications
(3-Chlorophenyl)thiophen-2-ylborinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)thiophen-2-ylborinic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The borinic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity in cross-coupling reactions.
Thiophen-2-ylboronic acid: Shares the thiophene moiety but lacks the chlorophenyl group.
3-Chlorophenylboronic acid: Contains the chlorophenyl group but lacks the thiophene moiety.
Uniqueness: (3-Chlorophenyl)thiophen-2-ylborinic acid is unique due to the presence of both the 3-chlorophenyl and thiophen-2-yl groups, which can provide distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Properties
CAS No. |
718642-32-1 |
|---|---|
Molecular Formula |
C10H8BClOS |
Molecular Weight |
222.50 g/mol |
IUPAC Name |
(3-chlorophenyl)-thiophen-2-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,13H |
InChI Key |
KGMPMGLNHKYDQL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


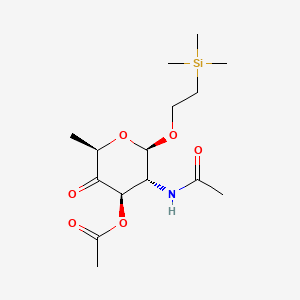
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
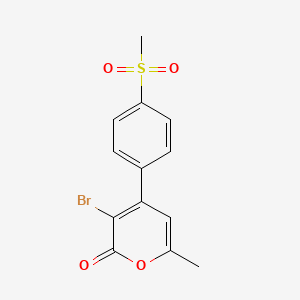
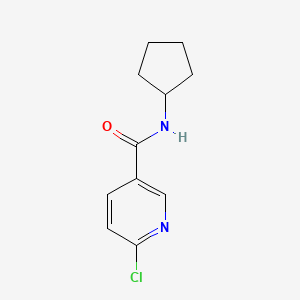
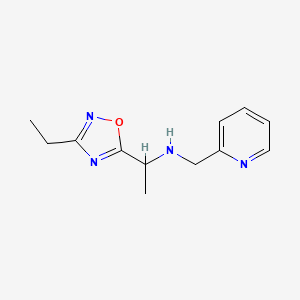

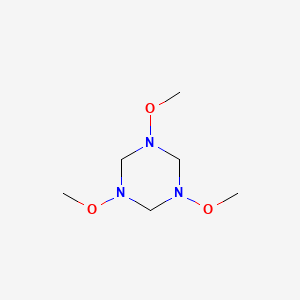
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
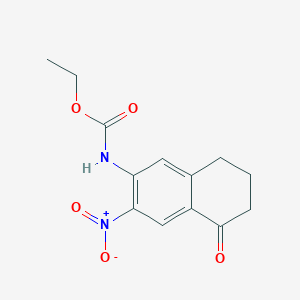
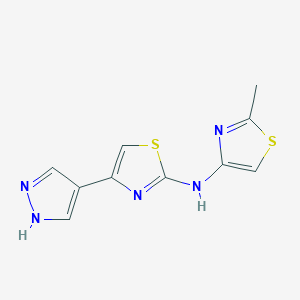
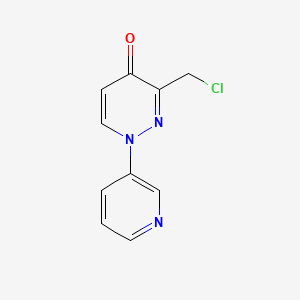
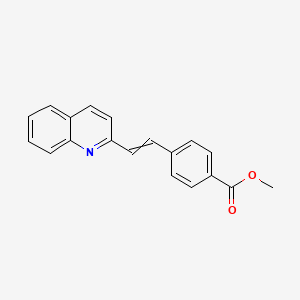
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
